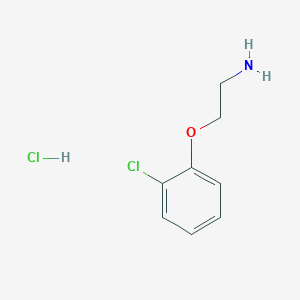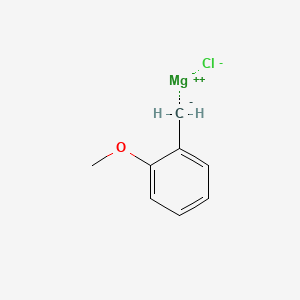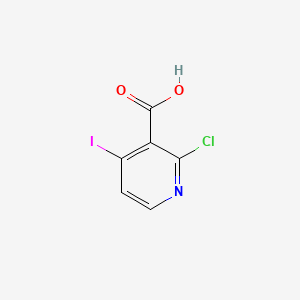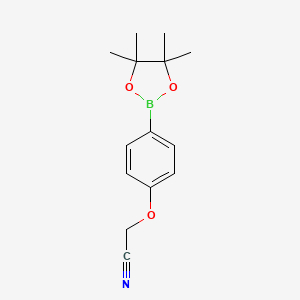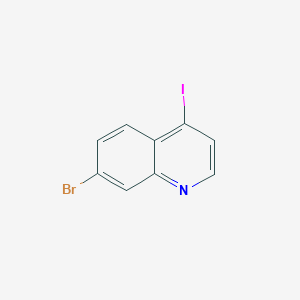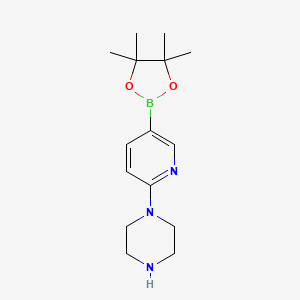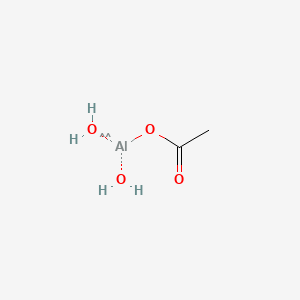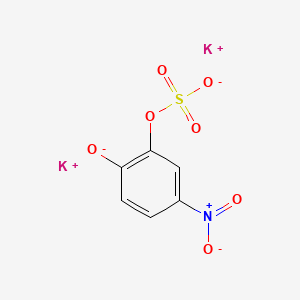
Sulfate de 2-hydroxy-5-nitrophényle dipotassique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 2-hydroxy-5-nitrophenyl sulfate, also known as 4-Nitrocatechol Sulfate Dipotassium Salt, is a yellow to orange crystalline powder . It is used in organic synthesis .
Molecular Structure Analysis
The linear formula for Dipotassium 2-hydroxy-5-nitrophenyl sulfate is C6H3NO7SK2 . The molecular weight is 311.35 (anhydrous basis) .Physical and Chemical Properties Analysis
Dipotassium 2-hydroxy-5-nitrophenyl sulfate is a yellow to orange crystalline powder . The compound has a molecular weight of 311.35 (anhydrous basis) .Applications De Recherche Scientifique
Mesure de l'activité enzymatique
Ce composé est utilisé comme substrat pour mesurer l'activité des enzymes dégradant les glycosaminoglycanes (GAG), en particulier l'arylsulfatase B, et diverses exoglycosidases. Cette application est cruciale dans l'étude des mucopolysaccharidoses VI (MPS VI) et d'autres maladies de stockage lysosomal .
Études métaboliques
Les chercheurs ont étudié le devenir métabolique de ce composé chez le rat, en particulier en tant que substrat chromogène pour les arylsulfatases A et B lysosomales. Cela permet de comprendre le métabolisme et les applications thérapeutiques potentielles de ce composé .
Intermédiaires pharmaceutiques
Le composé sert d'intermédiaire important dans la production de produits pharmaceutiques, aidant à la synthèse de médicaments et d'autres agents thérapeutiques .
Recherche agrochimique
Il est également utilisé dans la recherche agrochimique, contribuant au développement de produits chimiques agricoles qui protègent les cultures et améliorent le rendement .
Électrochimie
Dans les études électrochimiques, ce composé est utilisé en raison de ses propriétés spécifiques qui le rendent adapté à ces recherches, contribuant aux progrès dans ce domaine .
Chimie analytique
Le composé trouve une application en chimie analytique, où il est utilisé pour l'analyse chimique et les études de réaction en raison de sa structure chimique unique .
Mécanisme D'action
Target of Action
Dipotassium 2-hydroxy-5-nitrophenyl sulfate, also known as 4-Nitrocatechol sulfate dipotassium salt, primarily targets glycosaminoglycan (GAG)-degrading enzymes . These enzymes, such as arylsulfatase B, play a crucial role in the breakdown of GAGs, which are long unbranched polysaccharides consisting of a repeating disaccharide unit .
Mode of Action
The interaction of Dipotassium 2-hydroxy-5-nitrophenyl sulfate with its targets involves serving as a substrate for these enzymes . The compound’s interaction with these enzymes leads to their activation, which in turn triggers the degradation of GAGs .
Biochemical Pathways
The action of Dipotassium 2-hydroxy-5-nitrophenyl sulfate affects the biochemical pathways involved in the metabolism of GAGs . By serving as a substrate for GAG-degrading enzymes, it facilitates the breakdown of these complex molecules. The downstream effects of this process include the generation of simpler molecules that can be further metabolized or excreted by the body .
Pharmacokinetics
As a substrate for gag-degrading enzymes, it is reasonable to assume that it is metabolized in the body following its interaction with these enzymes .
Result of Action
The molecular and cellular effects of the action of Dipotassium 2-hydroxy-5-nitrophenyl sulfate involve the degradation of GAGs . This process results in the generation of simpler molecules, which can have various effects on cellular functions depending on the specific type of GAG that is broken down .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dipotassium 2-hydroxy-5-nitrophenyl sulfate involves the reaction of 2-hydroxy-5-nitrophenol with sulfuric acid, followed by neutralization with potassium hydroxide.", "Starting Materials": [ "2-hydroxy-5-nitrophenol", "sulfuric acid", "potassium hydroxide" ], "Reaction": [ "Step 1: 2-hydroxy-5-nitrophenol is dissolved in sulfuric acid and heated to 80-90°C.", "Step 2: The reaction mixture is stirred for 2-3 hours until a yellow precipitate forms.", "Step 3: The mixture is cooled and neutralized with potassium hydroxide.", "Step 4: The resulting solution is filtered and the solid product is washed with water and dried.", "Step 5: The solid product is recrystallized from water to obtain pure Dipotassium 2-hydroxy-5-nitrophenyl sulfate." ] } | |
Numéro CAS |
14528-64-4 |
Formule moléculaire |
C6H5KNO7S |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
dipotassium;(5-nitro-2-oxidophenyl) sulfate |
InChI |
InChI=1S/C6H5NO7S.K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;/h1-3,8H,(H,11,12,13); |
Clé InChI |
AUGGQAUQKGFRIJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])[O-].[K+].[K+] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K] |
| 14528-64-4 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
10485-66-2 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



